![molecular formula C17H19FN4O2S B2429410 5-((4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-63-4](/img/structure/B2429410.png)
5-((4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It has been identified as an inhibitor of bacterial gyrase . The compound has a substituted 4-piperidinol core .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of pyrimidine derivatives containing the 4-hydroxypiperidin-1-yl group were designed and synthesized using 4,6-dichloropyrimidine as the starting material .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a thiazolo[3,2-b][1,2,4]triazol ring substituted with a 4-fluorophenyl group and a 4-hydroxypiperidin-1-ylmethyl group. The compound also has a methyl group attached to the thiazolo ring .Chemical Reactions Analysis
The compound has been found to interact with the active sites of bacterial gyrase . It is a potent inhibitor of this enzyme, which is crucial for the survival of bacteria .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its structure. It is likely to be a solid at room temperature, given its complex structure. The presence of a hydroxyl group suggests that it may have some degree of solubility in polar solvents .Scientific Research Applications
Antimicrobial Applications
Research on similar 1,2,4-triazole derivatives has demonstrated significant antimicrobial activities. For example, studies on novel triazole derivatives have highlighted their good to moderate activities against a range of microorganisms, indicating potential for the development of new antimicrobial agents (Bektaş et al., 2007). Such compounds could be explored for their antimicrobial efficacy, possibly contributing to new treatments against resistant bacterial strains.
Antitumor Activities
Compounds structurally related to 5-((4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have shown promise in antitumor research. For instance, certain triazole and quinazolinone derivatives have been synthesized and evaluated for their antitumor activities, revealing better efficacy than reference compounds in some cases against various cancer cell lines, including human hepatoma and melanoma cells (Zhou et al., 2021). This suggests potential research avenues into cancer therapy, exploring the cytotoxic effects of similar compounds on cancer cells.
Synthetic Methodologies
The synthesis and characterization of related compounds also offer valuable insights into synthetic methodologies, potentially applicable to the production and modification of this compound. For example, the synthesis of related triazolopyrimidines as anticancer agents provides a framework for developing compounds with unique mechanisms of action, such as tubulin inhibition (Zhang et al., 2007). Exploring similar synthetic paths could enhance the understanding of the compound's properties and its potential applications in drug development.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[(4-fluorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c1-10-19-17-22(20-10)16(24)15(25-17)14(11-2-4-12(18)5-3-11)21-8-6-13(23)7-9-21/h2-5,13-14,23-24H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWTXSXUYFQJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC(CC4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
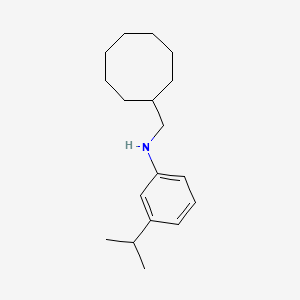
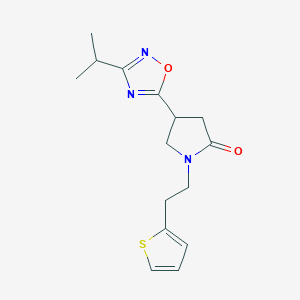
![3,4-Dihydro-1H-isoquinolin-2-yl-[3-(oxiran-2-ylmethoxy)phenyl]methanone](/img/structure/B2429333.png)
![(5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2429334.png)
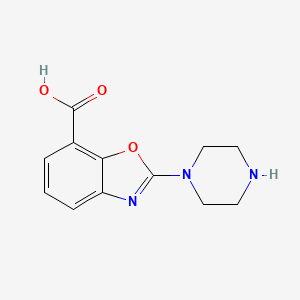
![1,3-Dimethyl-5-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione](/img/structure/B2429336.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2429338.png)
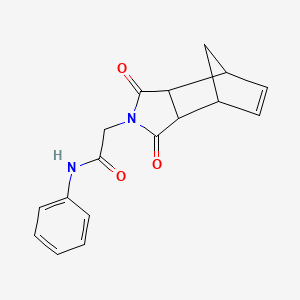
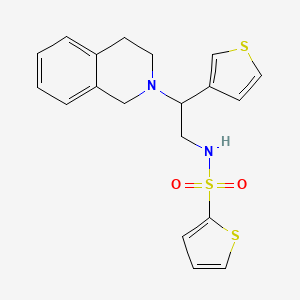
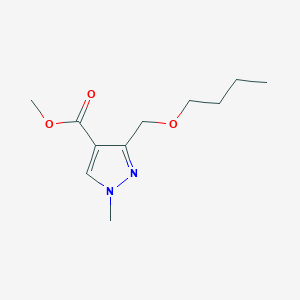
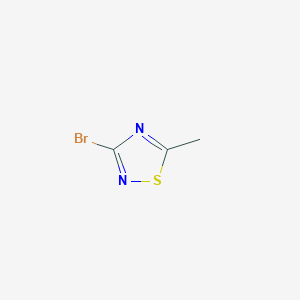
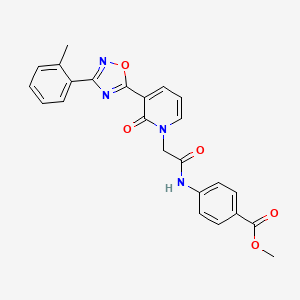
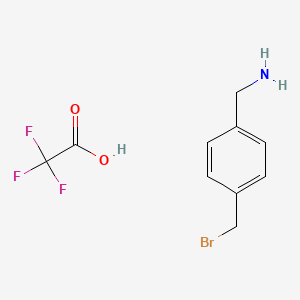
![1-(3-chlorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2429350.png)
